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REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O.C(OCC)(=O)C>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]
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Name
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|
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Quantity
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3.5 g
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Type
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reactant
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|
Smiles
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ClC1=C(C=CC(=C1)Cl)OC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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|
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Quantity
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60 mL
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Type
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reactant
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|
Smiles
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C(C)(=O)OCC
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 h before it
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Duration
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2 h
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Type
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CUSTOM
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Details
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was quenched with saturated sodium hydrogencarbonate solution (192 mL)
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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the aqueous phase was washed several times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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|
Details
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concentrated in vacuo
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Name
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|
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Type
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product
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|
Smiles
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ClC1=C(OC2=C(C=CC=C2)N)C=CC(=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |